molecular formula C14H18N4OS B2740570 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide CAS No. 1421494-94-1

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2740570
CAS No.: 1421494-94-1
M. Wt: 290.39
InChI Key: BARUXYKGCWRMLA-UHFFFAOYSA-N
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Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide is a complex organic compound featuring a pyrazole ring, a thiazole ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: Starting with a diketone and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.

    Linking the Rings: The pyrazole and thiazole rings are linked via an alkylation reaction using a suitable alkyl halide.

    Cyclopropanecarboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiazole ring, potentially reducing it to a thiazolidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted pyrazole and thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules.

Biology

Biologically, N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide has shown potential as an antimicrobial and antifungal agent due to the presence of the pyrazole and thiazole rings, which are known for their biological activities .

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. The cyclopropane carboxamide group is known to enhance the bioavailability and stability of the compound.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the design of molecules with specific biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.

    Thiazole: A basic thiazole ring structure used in various pharmaceuticals.

    Cyclopropanecarboxamide: A compound featuring the cyclopropane carboxamide group, known for its stability and bioavailability.

Uniqueness

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopropanecarboxamide is unique due to the combination of the pyrazole, thiazole, and cyclopropane carboxamide groups in a single molecule. This combination enhances its biological activity and makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-9-7-10(2)18(17-9)14-16-12(8-20-14)5-6-15-13(19)11-3-4-11/h7-8,11H,3-6H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARUXYKGCWRMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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